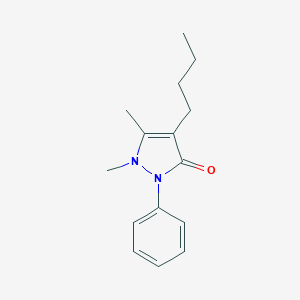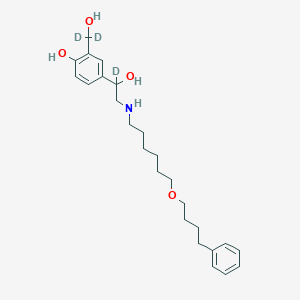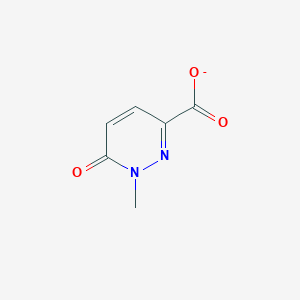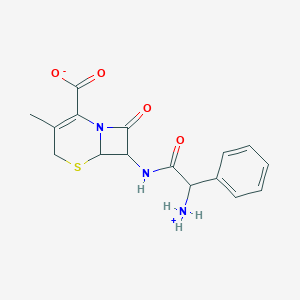
安替比林,4-丁基-
描述
Antipyrine, 4-butyl-: is a derivative of antipyrine, a well-known analgesic and antipyretic compound. Antipyrine, 4-butyl- is characterized by the presence of a butyl group attached to the antipyrine core structure. This modification can potentially alter its pharmacological properties and applications.
科学研究应用
Chemistry: Antipyrine, 4-butyl- is used as a model compound in studying the effects of alkyl substitution on the pharmacokinetics and pharmacodynamics of antipyrine derivatives. It is also used in the synthesis of more complex organic molecules.
Biology: In biological research, Antipyrine, 4-butyl- is used to study its interactions with various enzymes and receptors. It serves as a probe to understand the metabolic pathways involved in its biotransformation.
Medicine: Antipyrine, 4-butyl- is investigated for its potential analgesic and antipyretic properties. It is also studied for its effects on drug-metabolizing enzymes in the liver.
Industry: In the pharmaceutical industry, Antipyrine, 4-butyl- is used in the development of new drug formulations. It is also used in the production of analytical reagents and as a reference standard in quality control laboratories.
作用机制
安全和危害
未来方向
The pollution control of pharmaceutical and personal care products (PPCPs) like Antipyrine has been one of the hottest research topics over the past decades . Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antipyrine, 4-butyl- typically involves the alkylation of antipyrine with a butyl halide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of Antipyrine, 4-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the desired product yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Antipyrine, 4-butyl- can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the antipyrine core, converting it to a hydroxyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Hydroxylated antipyrine derivatives.
Substitution: Various alkyl or aryl substituted antipyrine derivatives.
相似化合物的比较
Antipyrine: The parent compound, known for its analgesic and antipyretic properties.
4-Aminoantipyrine: A derivative with an amino group, used in various analytical applications.
Phenazone: Another name for antipyrine, widely used as an analgesic and antipyretic.
Uniqueness: Antipyrine, 4-butyl- is unique due to the presence of the butyl group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This modification can potentially enhance its pharmacokinetic properties and therapeutic efficacy compared to its parent compound and other derivatives.
属性
IUPAC Name |
4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-5-11-14-12(2)16(3)17(15(14)18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBDCFNLLNBTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143966 | |
| Record name | Antipyrine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101496-03-1 | |
| Record name | Antipyrine, 4-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101496031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipyrine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)




![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)





